molecular formula C12H12F9NO3S B6359724 1-Ethyl-3-methylpyridinium perfluorobutanesulfonate CAS No. 1015420-87-7

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate

Cat. No.: B6359724
CAS No.: 1015420-87-7
M. Wt: 421.28 g/mol
InChI Key: LTOPJNCLIAYPRS-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate ([C₂C₁py][C₄F₉SO₃]) is a fluorinated ionic liquid (FIL) composed of a pyridinium-based cation and a perfluorobutanesulfonate anion. Its molecular structure (Figure 1a in ) features an aromatic pyridinium ring substituted with ethyl and methyl groups, paired with a highly fluorinated sulfonate anion. This design confers unique physicochemical properties, including a density of 1.51 g·cm⁻³, viscosity of 150.3 mPa·s, and molar volume of 279.01 cm³·mol⁻¹ at 30°C .

Preparation Methods

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate can be synthesized through a series of chemical reactions involving the alkylation of pyridine derivatives followed by anion exchange with perfluorobutanesulfonate. The synthetic route typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Delivery Systems

EMPBS has been identified as a promising co-hydrosolvent for biopolymers like fish gelatin, which is widely used in biomedical applications due to its biocompatibility and low cytotoxicity. The incorporation of EMBPS enhances the solubility of drugs such as Doxorubicin, an antitumor agent, while maintaining the mechanical properties of the drug delivery system.

Case Study: Ionogels for Drug Delivery

  • Research Findings : A study demonstrated that EMBPS-based ionogels could effectively encapsulate Doxorubicin, facilitating controlled release mechanisms. The ionogels exhibited improved drug solubility and stability compared to traditional gelatin hydrogels, making them suitable for local administration via syringes .
  • Mechanism : The hydrophobic nature of EMBPS aids in the formation of stable emulsions with gelatin, which enhances the drug's bioavailability and therapeutic efficacy.

Biomaterials Development

The unique properties of EMBPS make it an ideal candidate for developing novel biomaterials. Its ability to modulate solubility and interaction with therapeutic proteins is crucial in addressing contemporary challenges in pharmaceuticals.

Key Properties

  • Hydrophobicity : The fluorinated alkyl chain increases surface activity and self-aggregation potential, leading to well-organized supramolecular structures.
  • Thermophysical Characteristics : Studies have shown that EMBPS displays favorable thermophysical properties that can be tuned for specific applications in biomaterials .

Environmental Applications

EMPBS has been investigated for its potential in environmental technologies, particularly in gas separation processes. Its unique ionic characteristics allow it to selectively absorb perfluorocarbons and carbon dioxide from gas mixtures.

Research Insights

  • Gas Separation Efficiency : Research indicates that EMBPS can effectively separate greenhouse gases from industrial emissions, contributing to efforts aimed at reducing environmental impact .
  • Refrigerant Recovery : The compound has been explored for its role in recovering refrigerants from azeotropic mixtures, showcasing its versatility beyond traditional applications .

Electrochemical Applications

In the field of energy storage and conversion, EMBPS is being explored as a component in supercapacitors and battery electrolytes due to its high ionic conductivity and thermal stability.

Performance Metrics

  • Ionic Conductivity : Studies report that EMBPS exhibits high ionic conductivity at room temperature, making it suitable for use in electrochemical devices .
  • Thermal Stability : Its stability under various operating conditions enhances the safety and efficiency of energy storage systems.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylpyridinium perfluorobutanesulfonate involves its interaction with molecular targets through ionic and non-covalent interactions. The perfluorobutanesulfonate anion contributes to the compound’s unique properties, such as high thermal stability and low volatility . These interactions can affect various molecular pathways, depending on the specific application and environment .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Ionic Liquids

Structural and Cationic Variations

FILs with the same perfluorobutanesulfonate anion but differing cations are compared below:

Compound Cation Type Key Structural Features
[C₂C₁py][C₄F₉SO₃] Pyridinium Aromatic ring with ethyl/methyl substituents
[C₂C₁Im][C₄F₉SO₃] Imidazolium Five-membered heterocyclic ring
[N₁₁₁₂(OH)][C₄F₉SO₃] Cholinium Hydroxyethyl-trimethylammonium group

Impact of Cation Structure :

  • The aromatic pyridinium cation in [C₂C₁py][C₄F₉SO₃] reduces hydrogen bonding, favoring hydrophobic drug solubilization .
  • Imidazolium-based FILs ([C₂C₁Im][C₄F₉SO₃]) exhibit stronger electrostatic interactions due to their planar structure, enhancing gas absorption capabilities (e.g., F-gases like R134a) .
  • Cholinium FILs show poor protein encapsulation efficiency, likely due to steric hindrance from the hydroxyl group .

Physicochemical Properties

Property [C₂C₁py][C₄F₉SO₃] [C₂C₁Im][C₄F₉SO₃] [N₁₁₁₂(OH)][C₄F₉SO₃]
Density (g·cm⁻³, 30°C) 1.51 1.48* 1.35*
Viscosity (mPa·s, 30°C) 150.3 220.0* 95.0*
Molar Volume (cm³·mol⁻¹) 279.01 265.0* 310.0*

*Data estimated from analogous FILs in referenced studies.

Key Observations :

  • The pyridinium FIL has intermediate viscosity, balancing fluidity and membrane stability .
  • Imidazolium FILs are more viscous, favoring applications requiring prolonged solvent retention .
  • Cholinium FILs exhibit lower density and viscosity, suitable for bioremediation processes .

Drug Delivery:

  • Pyridinium FIL : Sustained drug release (12 h stability at 4°C; full release at 37°C) with preserved protein activity .
  • Imidazolium FIL: Limited data, but higher viscosity may slow drug diffusion.
  • Cholinium FIL : Ineffective in protein encapsulation .

Environmental Impact:

  • Ecotoxicity : Perfluorobutanesulfonate anions are highly toxic to aquatic organisms . However, cation choice modulates toxicity:
    • Pyridinium FILs show moderate hemolytic activity (25% hemolysis at 500 μM) .
    • Imidazolium FILs ([C₂C₁Im][C₄F₉SO₃]) inhibit Pseudomonas stutzeri growth at lower concentrations (EC₅₀ = 0.8 mM vs. 1.2 mM for pyridinium) .
    • Cholinium FILs are less toxic, aligning with bioremediation compatibility .

Thermal and Chemical Stability

  • Pyridinium FIL : Stable in polymer membranes up to 150°C, suitable for industrial processing .
  • Imidazolium FIL : Higher thermal stability (>200°C) due to robust cation-anion interactions, ideal for high-temperature gas absorption .

Biological Activity

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate (C₂C₁py][C₄F₉SO₃) is a fluorinated ionic liquid (FIL) that has garnered attention for its unique properties and potential applications in various biological contexts. This article delves into its biological activity, focusing on ecotoxicity, antibacterial properties, hemolytic activity, and its use in drug delivery systems.

1. Ecotoxicity and Hemolytic Activity

Research indicates that this compound exhibits low toxicity to a variety of organisms, including mammals, birds, algae, and aquatic invertebrates. Specifically, studies have shown that this compound does not induce oxidative damage in HepG2 cells and has a bioconcentration factor of less than 1, indicating minimal bioaccumulation in living organisms .

Table 1: Toxicity Profile of this compound

Organism TypeToxicity LevelReference
MammalsLow
BirdsLow
AlgaeLow
Aquatic InvertebratesLow

The hemolytic activity of this compound has also been evaluated. It was found that at concentrations higher than two times the critical micellar concentration (CMC), hemolysis occurs; however, the overall hemolytic activity remains relatively low compared to other ionic liquids .

2. Antibacterial Activity

The antibacterial properties of this compound were assessed through minimal inhibitory concentration (MIC) studies. The results indicated that the compound inhibits bacterial growth effectively at concentrations around 100,000 µM, particularly against Gram-negative bacteria .

Table 2: Antibacterial Activity

CompoundMIC (µM)Bacterial Strain Tested
This compound100,000Various Gram-negative bacteria
Comparison with other FILsHigher MICs for other compounds-

This antibacterial activity is attributed to the hydrophobic nature of the compound, which enhances its interaction with bacterial membranes, leading to cell disruption .

3. Drug Delivery Applications

This compound has been explored as a co-solvent in drug delivery systems. Its low cytotoxicity and ability to enhance the solubility of hydrophobic drugs make it a promising candidate for formulating drug delivery vehicles. For instance, it has been used in the development of ionogels that improve the solubility of antitumor agents like Doxorubicin while maintaining mechanical integrity .

Table 3: Drug Delivery Applications

DrugFormulation TypeSolubility Improvement
DoxorubicinIonogelEnhanced
MithramycinIonogelEnhanced

4. Case Studies

Case Study 1: Hemolytic Activity Assessment
In a study evaluating hemolysis induced by various ionic liquids, it was found that while many compounds caused significant red blood cell lysis at high concentrations, this compound exhibited lower hemolytic effects at similar concentrations compared to other tested FILs .

Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of this compound against Pseudomonas stutzeri revealed that it could inhibit bacterial growth at concentrations as low as 10,000 µM without causing significant hemolysis .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-ethyl-3-methylpyridinium perfluorobutanesulfonate, and how are they measured?

  • Answer : Critical properties include viscosity (195 cP at 25°C), density (1.52 g/cm³ at 23°C), and purity (>99%). These are determined via rheometry, densitometry, and NMR/Elemental Analysis, respectively. Pre-experimental drying (vacuum at 323.15 K for 48 hours) ensures minimal water content (<100 ppm verified by Karl-Fischer titration) .

Q. What methodologies are recommended for synthesizing and characterizing high-purity this compound?

  • Answer : Synthesis involves ion-exchange reactions followed by vacuum drying. Purity is confirmed via 1^1H/19^{19}F NMR and elemental analysis. Trace water removal is critical for reproducibility in hygroscopic applications like gas absorption .

Q. How is this ionic liquid utilized in solvent-based applications, such as gas absorption?

  • Answer : It is employed in fluorinated greenhouse gas (F-gas) absorption studies (e.g., R32, R125). Experimental setups involve equilibrating F-gases with the ionic liquid under controlled pressure/temperature, followed by gas chromatography to quantify solubility .

Advanced Research Questions

Q. What experimental designs address contradictions in reported ecotoxicity data for perfluorobutanesulfonate-containing compounds?

  • Answer : Discrepancies between in vitro (e.g., lysozyme stability) and in vivo studies (e.g., aquatic toxicity in Xenopus laevis) require controlled variables like exposure duration, organism life stage, and anion-cation interactions. Multi-generational studies in model organisms (e.g., zebrafish) can isolate long-term effects .

Q. How does this compound enhance protein encapsulation, and what are its limitations?

  • Answer : The perfluorobutanesulfonate anion confers high surface activity, enabling self-assembly into micelles for protein encapsulation. Stability is temperature-dependent: no release at 4°C for 12 hours, but full release at 37°C. Limitations include cation choice (e.g., cholinium fails to encapsulate) and protein compatibility .

Q. What advanced techniques optimize adsorption of perfluorobutanesulfonate derivatives from aqueous systems?

  • Answer : Chitosan cross-linked β-cyclodextrin adsorbents achieve >90% removal via host-guest interactions. Kinetic studies (pseudo-second-order models) and isotherm analyses (Langmuir/Freundlich) guide process optimization. Competitive adsorption with co-pollutants must be assessed .

Q. How do cation structural variations (e.g., pyridinium vs. imidazolium) influence the solvent behavior of perfluorobutanesulfonate ionic liquids?

  • Answer : Pyridinium cations (vs. imidazolium) reduce hydrogen-bonding capacity, altering F-gas solubility. Comparative studies using COSMO-RS simulations and experimental vapor-liquid equilibria (VLE) data reveal cation-specific interactions with polar gases .

Q. Methodological Considerations Table

Research Focus Key Techniques Critical Parameters
Synthesis & PurityNMR, Elemental Analysis, Karl-FischerWater content (<100 ppm), anion-cation ratio
Ecotoxicity StudiesMulti-generational assays, LC50/EC50 testsExposure duration, organism lifecycle stage
Protein EncapsulationDynamic light scattering, activity assaysTemperature, buffer composition, SAIL geometry
Environmental AdsorptionKinetic/isotherm modeling, HPLC-MSpH, competing ions, adsorbent porosity

Properties

IUPAC Name

1-ethyl-3-methylpyridin-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.C4HF9O3S/c1-3-9-6-4-5-8(2)7-9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-7H,3H2,1-2H3;(H,14,15,16)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOPJNCLIAYPRS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895607
Record name 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015420-87-7
Record name 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate

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